molecular formula C16H18N2O5 B2677056 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034351-84-1

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2677056
CAS No.: 2034351-84-1
M. Wt: 318.329
InChI Key: YDIFIONDUSMBBW-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a hydroxyethyl group, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodioxin derivative reacts with an appropriate epoxide or halohydrin.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. This step often requires acidic or basic catalysts to facilitate the ring closure.

    Final Coupling Reaction: The final step involves coupling the benzodioxin-hydroxyethyl intermediate with the oxazole carboxamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents such as LiAlH4.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 or Br2.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2, Cl2

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of dihydrooxazole derivatives

    Substitution: Formation of nitro or halogenated benzodioxin derivatives

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting the transcription of specific genes.

Comparison with Similar Compounds

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with similar compounds to highlight its uniqueness:

    This compound: Unique due to the presence of both benzodioxin and oxazole rings, which contribute to its diverse reactivity and biological activity.

    N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide: Lacks the benzodioxin ring, resulting in different chemical and biological properties.

    N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-4-carboxamide: Lacks the dimethyl groups on the oxazole ring, which may affect its reactivity and biological activity.

By comparing these compounds, it becomes evident that the unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9-15(10(2)23-18-9)16(20)17-8-12(19)11-3-4-13-14(7-11)22-6-5-21-13/h3-4,7,12,19H,5-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIFIONDUSMBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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